molecular formula C16H21N3O3 B1677042 Val-trp CAS No. 24587-37-9

Val-trp

Numéro de catalogue B1677042
Numéro CAS: 24587-37-9
Poids moléculaire: 303.36 g/mol
Clé InChI: LZDNBBYBDGBADK-KBPBESRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Val-Trp is a dipeptide formed from L-valine and L-tryptophan residues . It is biologically active and has been studied using computer modeling methods .


Synthesis Analysis

The production of Val-Trp in Escherichia coli has been developed by employing random mutagenesis and selection . The L-Trp overproducer TPD5 was generated by combining an intracellular L-Trp biosensor and fluorescence-activated cell sorting (FACS) in E. coli .


Molecular Structure Analysis

The molecular structure of Val-Trp has been analyzed using molecular mechanical, quantum mechanical, and spectroscopic methods (FT-IR and Raman) . The different theoretically possible conformations of this molecule were calculated within a molecular mechanics framework .


Chemical Reactions Analysis

Val-Trp is involved in various chemical reactions. For instance, it has been found that redox-based strategies can be used for bioconjugation of tryptophan, the rarest amino acid, using oxaziridine reagents that mimic oxidative cyclization reactions in indole-based alkaloid biosynthetic pathways .


Physical And Chemical Properties Analysis

Val-Trp has a molecular weight of 303.36 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The exact mass is 303.15829154 g/mol .

Applications De Recherche Scientifique

Val-Trp (L-valyl-L-tryptophan): A Comprehensive Analysis of Scientific Research Applications

Antihypertensive Peptide: Val-Trp has been identified as an antihypertensive peptide, which means it can help lower blood pressure. Studies have shown that when orally administered, Val-Trp can reduce blood pressure in hypertensive rats .

Anti-Aging Cosmetics: This peptide has also been reported to have anti-aging effects and is used as a bioactive ingredient in cosmetics. It helps in reducing the signs of aging when applied topically as part of skincare routines .

Disease-Related Protein Target Inhibition: Val-Trp is being explored for its potential to block activities of disease-related protein targets. This novel approach involves designing peptides de novo to interfere with the functioning of proteins associated with various diseases .

Enzyme Binding and Specificity: The binding properties of Val-Trp to enzymes like thermolysin have been studied, revealing insights into its specificity and potential applications in understanding enzyme-substrate interactions .

Biosynthetic Pathway Research: Research into the biosynthetic pathway of L-tryptophan, which includes Val-Trp, highlights the main regulatory mechanisms in organisms like E. coli and advances our understanding of amino acid production .

Microbial Biosynthesis: Val-Trp is also significant in microbial biosynthesis, representing a sustainable and environmentally friendly route for producing essential amino acids like L-tryptophan through metabolic engineering .

Orientations Futures

Therapeutic peptides like Val-Trp are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Future developments in therapeutic peptides could provide valuable information on peptide synthesis and elucidate the phenotype and complex cellular properties in a high-yielding strain .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDNBBYBDGBADK-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947460
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Val-trp

CAS RN

24587-37-9
Record name N-Valyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALYLTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G64B4AFQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-trp
Reactant of Route 2
Val-trp
Reactant of Route 3
Val-trp
Reactant of Route 4
Reactant of Route 4
Val-trp
Reactant of Route 5
Reactant of Route 5
Val-trp
Reactant of Route 6
Reactant of Route 6
Val-trp

Q & A

Q1: How does Val-Trp exert its antihypertensive effects?

A1: Val-Trp acts as a competitive inhibitor of ACE [, , ]. ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that elevates blood pressure. By inhibiting ACE, Val-Trp reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure [, ].

Q2: Are there any other potential mechanisms of action being explored for Val-Trp beyond ACE inhibition?

A2: Research suggests Val-Trp might also possess antioxidant activity, potentially contributing to its beneficial effects in hypertension []. Additionally, studies on gene expression profiling in the kidneys of spontaneously hypertensive rats treated with hydrolyzed blue mussel protein, from which Val-Trp was isolated, show alterations in genes related to blood coagulation, cytokine and growth factor activity, and fatty acid metabolism []. These findings suggest broader physiological effects of Val-Trp beyond direct ACE inhibition.

Q3: What is the significance of Val-Trp's competitive inhibition of ACE?

A3: Competitive inhibition means that Val-Trp competes with angiotensin I for binding to the active site of ACE. This type of inhibition can be overcome by increasing the concentration of angiotensin I []. Understanding this mechanism is crucial for optimizing potential therapeutic applications of Val-Trp.

Q4: What is the molecular formula and weight of Val-Trp?

A4: While the exact molecular formula and weight are not provided in the provided abstracts, we can deduce them based on its structure as a dipeptide composed of L-valine and L-tryptophan. The molecular formula is C16H21N3O3, and the molecular weight is 303.36 g/mol.

Q5: Are there any spectroscopic studies on Val-Trp?

A5: Yes, researchers have employed Fourier transform infrared (FT-IR) and Raman spectroscopy to investigate the molecular structure of Val-Trp []. These techniques provide insights into the vibrational modes and functional groups present in the molecule.

Q6: What are the potential applications of Val-Trp beyond its antihypertensive effects?

A10: Val-Trp has shown potential for use in cosmetic compositions for lymphatic drainage and reduction of adipose tissue []. Furthermore, its presence in food-derived hydrolysates suggests potential applications as a functional food ingredient with antihypertensive properties [, ].

Q7: Have computational methods been employed to study Val-Trp?

A11: Yes, DFT calculations have been used to optimize the structure of Val-Trp and investigate its electronic properties, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) map []. Molecular docking studies have also been performed to explore the interactions of Val-Trp with ACE, angiotensin II receptor type 1 (AT1R), and renin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.